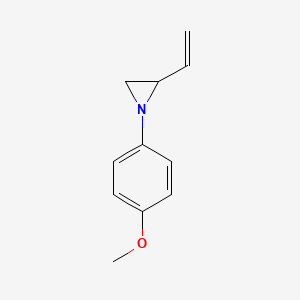![molecular formula C6H3ClFN3 B11912822 4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine CAS No. 2227206-11-1](/img/structure/B11912822.png)
4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole derivatives with appropriate halogenating agents. One common method includes the use of pyrrole, chloramine, and formamidine acetate under controlled conditions to form the triazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using a two-vessel-operated process. This method involves the continuous feeding of reagents to control the reaction and minimize impurities. The process has been optimized to achieve a yield of approximately 55% .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and chloramine are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs like remdesivir.
Cancer Research: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Biological Studies: It serves as a probe in studying various biological pathways and enzyme functions.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Antiviral Activity: In the case of remdesivir, the triazine moiety is crucial for its incorporation into viral RNA, leading to chain termination and inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
- 4-Chloro-7-iodopyrrolo[2,1-f][1,2,4]triazine
- 4-Amino-7-fluoropyrrolo[2,1-f][1,2,4]triazine
Uniqueness
4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific halogen substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
CAS No. |
2227206-11-1 |
|---|---|
Molecular Formula |
C6H3ClFN3 |
Molecular Weight |
171.56 g/mol |
IUPAC Name |
4-chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H3ClFN3/c7-6-4-1-2-5(8)11(4)10-3-9-6/h1-3H |
InChI Key |
WJVSMKWNBQFSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine](/img/structure/B11912800.png)







